



# Application Notes and Protocols: Cytokine Profiling in Response to Hemay005

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hemay005 is a novel, orally active small molecule inhibitor of phosphodiesterase-4 (PDE4).[1] [2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP modulates the expression of various inflammatory mediators.[3] Specifically, Hemay005 has been shown to significantly inhibit the activation of T lymphocytes, which are crucial in the pathogenesis of chronic inflammatory diseases such as psoriasis.[4] Furthermore, Hemay005 suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factoralpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-12, and IL-23.[4]

These application notes provide a summary of the effects of Hemay005 on cytokine production and offer detailed protocols for researchers to conduct their own cytokine profiling studies.

## **Data Presentation**

The following tables summarize the inhibitory effects of PDE4 inhibitors on the production of key pro-inflammatory cytokines. While specific quantitative data for Hemay005 is not yet publicly available, the data presented here is representative of the PDE4 inhibitor class and can be used for illustrative purposes in experimental design.



Table 1: Illustrative Inhibitory Activity (IC50) of a PDE4 Inhibitor on Th1 Cytokine Production from Activated Human T Cells

| Cytokine | Illustrative IC50 (nM) |  |
|----------|------------------------|--|
| TNF-α    | 10                     |  |
| IFN-y    | 15.3                   |  |
| IL-2     | 30.9                   |  |
| IL-12    | 25                     |  |
| IL-23    | 20                     |  |

Disclaimer: The IC50 values presented are illustrative and based on published data for other selective PDE4 inhibitors such as Roflumilast and CHF6001.[5] Actual values for Hemay005 may vary.

Table 2: Illustrative Percentage Inhibition of Cytokine Production by a PDE4 Inhibitor in Activated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration | Illustrative Mean Inhibition<br>(%) |
|----------|---------------|-------------------------------------|
| TNF-α    | 1 μΜ          | 60%                                 |
| IFN-γ    | 1 μΜ          | 55%                                 |
| IL-2     | 1 μΜ          | 50%                                 |
| IL-12    | 1 μΜ          | 45%                                 |
| IL-23    | 1 μΜ          | 58%                                 |

Disclaimer: The percentage inhibition values are illustrative and based on published data for the PDE4 inhibitor class. Actual values for Hemay005 may vary.

# **Signaling Pathway**



The mechanism by which Hemay005 inhibits pro-inflammatory cytokine production is through the PDE4-cAMP-PKA signaling pathway.



Click to download full resolution via product page

Caption: PDE4 Inhibition Pathway by Hemay005.

# Experimental Protocols In Vitro T-Cell Activation and Cytokine Profiling

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), activation of T-cells, and subsequent measurement of cytokine production in the presence of Hemay005.

#### Materials:

- Ficoll-Paque PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)



- Human CD3/CD28 T-cell activator beads
- Hemay005 (stock solution in DMSO)
- Multiplex cytokine immunoassay kit (e.g., Luminex-based)
- 96-well cell culture plates

#### Protocol:

- PBMC Isolation:
  - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
  - Wash the isolated PBMCs twice with sterile PBS.
  - Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
  - Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Cell Plating and Treatment:
  - Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells per well in 100 μL of complete RPMI-1640 medium.
  - Prepare serial dilutions of Hemay005 in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
  - $\circ$  Add 50  $\mu$ L of the Hemay005 dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
  - Pre-incubate the cells with Hemay005 for 1 hour at 37°C in a 5% CO2 incubator.
- T-Cell Activation:







- Add CD3/CD28 T-cell activator beads to the wells at the manufacturer's recommended concentration.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Cytokine Measurement:
  - After incubation, centrifuge the plate at 300 x g for 5 minutes.
  - Carefully collect the cell culture supernatants.
  - Measure the concentrations of TNF-α, IFN-γ, IL-2, IL-12, and IL-23 in the supernatants using a multiplex cytokine immunoassay kit according to the manufacturer's protocol.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Advances in small molecule inhibitors for treatment of psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 5. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Cytokine Profiling in Response to Hemay005]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860401#cytokine-profiling-in-response-to-hemay005]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com